![molecular formula C11H22N2O4 B1443997 2-{[(Tert-butoxy)carbonyl]amino}-4-(Dimethylamino)butansäure CAS No. 1404828-76-7](/img/structure/B1443997.png)
2-{[(Tert-butoxy)carbonyl]amino}-4-(Dimethylamino)butansäure
Übersicht
Beschreibung
“2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid” is a compound with the CAS Number: 1404828-76-7 . It has a molecular weight of 246.31 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is “2-[(tert-butoxycarbonyl)amino]-4-(dimethylamino)butanoic acid” and its InChI Code is "1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15)" . This provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 246.31 . It is typically stored at a temperature of 4°C . The compound is usually in the form of a powder .Wissenschaftliche Forschungsanwendungen
Synthese neuer Derivate
Diese Verbindung wird bei der Synthese neuer Derivate von β-(1,2,4-Triazol-1-yl)alanin verwendet . Die Synthese umfasst die Alkylierung von 1H-1,2,4-Triazol mit einem O-Tosyloxoazolin-Derivat, gefolgt von einer Oxazolinringöffnungsreaktion und Oxidation des N-geschützten β-Aminoalkohols mit Kaliumpermanganat .
Dipeptidsynthese
Die Verbindung wird bei der Dipeptidsynthese verwendet . Die tert-Butyloxycarbonyl-geschützten Aminosäure-Ionenflüssigkeiten, die von dieser Verbindung abgeleitet sind, wurden als Ausgangsmaterialien bei der Dipeptidsynthese mit üblicherweise verwendeten Kupplungsreagenzien verwendet .
Chirale Trennung
Die Verbindung wird bei der chiralen Trennung von (2S,4S)-1-(tert-Butyloxycarbonyl)-4-(Methoxymethyl)pyrrolidin-2-carbonsäure verwendet . Dies ist ein wichtiger Zwischenstoff für das Anti-HCV-Medikament Velpatasvir .
Thermodynamische Analyse
Die Verbindung wird in der thermodynamischen Analyse verwendet . Die Änderungen der Thermodynamik geben mehr Aufschluss über die Energieänderungen mit der Konformation in der Reaktion .
Biologische Aktivität
Verbindungen, die von 1,2,4-Triazolen abgeleitet sind, die mit dieser Verbindung synthetisiert werden können, haben ein breites Spektrum an Aktivitäten, darunter antimikrobielle, antibakterielle Eigenschaften, menschliche Antimykotika, Antikrebsmittel, antivirale, Antitumoraktivität, Inhibitoren der Cytochrom-P450-14α-Demethylase (CYP51) und in der Agrarwissenschaft als wirksame Fungizide, Herbizide und Insektizide .
Organische Synthese
Die Verbindung wird in der organischen Synthese verwendet . Die multiplen reaktiven Gruppen der Aminosäureanionen können unerwünschte Reaktionen in der selektiven oder mehrstufigen organischen Synthese verursachen .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of other complex molecules , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is known that this compound can be used in the synthesis of dipeptides . This suggests that it may interact with its targets by forming peptide bonds, which are crucial for the structure and function of proteins.
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in protein synthesis and degradation pathways. These pathways are essential for cellular function and homeostasis.
Pharmacokinetics
Its solubility in various solvents suggests that it may have good bioavailability
Result of Action
Its role in peptide synthesis suggests that it may influence protein structure and function, which could have wide-ranging effects on cellular processes.
Action Environment
The action of 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid may be influenced by various environmental factors. For example, its solubility in different solvents suggests that the surrounding environment may affect its availability and efficacy. Additionally, factors such as pH and temperature could potentially influence its stability and activity.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKMUOMXRLSQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)

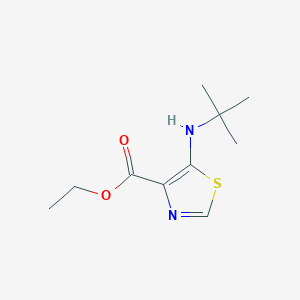


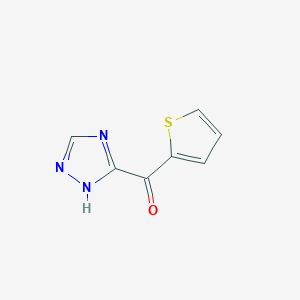

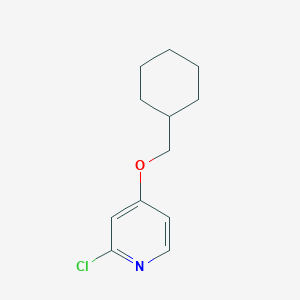

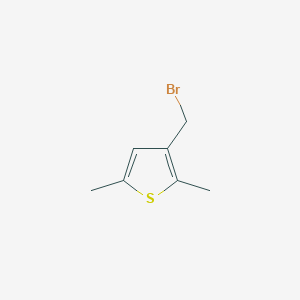
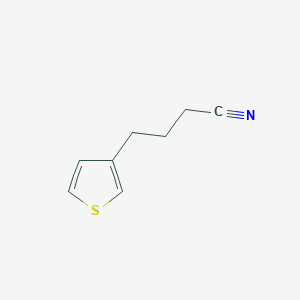
![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)
